3-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)propanoic acid 3-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1018170-77-8
VCID: VC8404814
InChI: InChI=1S/C8H8N4O2/c13-7(14)3-2-6-10-8-9-4-1-5-12(8)11-6/h1,4-5H,2-3H2,(H,13,14)
SMILES: C1=CN2C(=NC(=N2)CCC(=O)O)N=C1
Molecular Formula: C8H8N4O2
Molecular Weight: 192.17 g/mol

3-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)propanoic acid

CAS No.: 1018170-77-8

Cat. No.: VC8404814

Molecular Formula: C8H8N4O2

Molecular Weight: 192.17 g/mol

* For research use only. Not for human or veterinary use.

3-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)propanoic acid - 1018170-77-8

Specification

CAS No. 1018170-77-8
Molecular Formula C8H8N4O2
Molecular Weight 192.17 g/mol
IUPAC Name 3-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
Standard InChI InChI=1S/C8H8N4O2/c13-7(14)3-2-6-10-8-9-4-1-5-12(8)11-6/h1,4-5H,2-3H2,(H,13,14)
Standard InChI Key TXQZVOROAGZEIO-UHFFFAOYSA-N
SMILES C1=CN2C(=NC(=N2)CCC(=O)O)N=C1
Canonical SMILES C1=CN2C(=NC(=N2)CCC(=O)O)N=C1

Introduction

Chemical Structure and Spectral Characterization

The compound features a triazolo[1,5-a]pyrimidine ring system substituted at the 2-position with a propanoic acid moiety. Key structural insights derive from related triazolo-pyrimidine derivatives synthesized via multicomponent reactions . Infrared (IR) spectroscopy of analogous compounds reveals absorption bands at 3450–3200 cm⁻¹ (O–H and N–H stretches), 1690–1710 cm⁻¹ (C=O of carboxylic acid), and 1580–1620 cm⁻¹ (C=N of the triazole ring) . Nuclear magnetic resonance (NMR) data for similar structures show distinct signals:

  • ¹H NMR: A triplet at δ 1.14 ppm (CH₃ of propanoic acid), a multiplet at δ 3.20–3.50 ppm (CH₂ groups), and aromatic protons between δ 6.80–8.50 ppm .

  • ¹³C NMR: Peaks at δ 170–178 ppm (carboxylic acid C=O), 150–155 ppm (C=N of triazole), and 110–140 ppm (aromatic carbons) .

Synthetic Methodologies

Green Synthesis Approaches

The compound can be synthesized via a one-pot multicomponent reaction under eco-friendly conditions. A representative protocol involves:

  • Condensing 3-amino-1,2,4-triazole derivatives with aldehydes and β-keto esters/acids.

  • Using lemon juice as a biodegradable catalyst in aqueous ethanol (8:2 v/v) at reflux .

  • Isolating the product via precipitation and recrystallization (yields: 70–80%) .

This method aligns with green chemistry principles, avoiding toxic solvents and minimizing waste .

Structural Modifications

Functionalization at the pyrimidine ring (e.g., methyl, chloro, or indole substitutions) enhances bioactivity. For example:

  • Methyl groups at C5 and C7 improve lipid solubility and bacterial membrane penetration .

  • Chlorophenyl substituents increase steric bulk, potentially enhancing binding to microbial targets .

Biological Activities of Analogous Compounds

Antimicrobial Properties

Triazolo-pyrimidine derivatives exhibit broad-spectrum activity against multidrug-resistant (MDR) pathogens. Key findings include:

CompoundMIC (μg/mL) vs. S. aureusMIC (μg/mL) vs. E. coliReference
3c (Methyl derivative)0.251.0
8a (Chlorophenyl)0.502.0
9d (Indole-substituted)0.751.5

These compounds outperformed cephalothin (MIC: 4–8 μg/mL) and chloramphenicol (MIC: 2–4 μg/mL) against MDR strains . The propanoic acid side chain may contribute to target affinity by mimicking natural substrates of bacterial enzymes.

Physicochemical and Pharmacokinetic Profiles

Solubility and Stability

  • Aqueous solubility: Moderate (0.5–1.2 mg/mL at pH 7.4) due to the ionizable carboxylic acid group .

  • Thermal stability: Decomposes above 210°C, as observed in thermogravimetric analysis of analogues .

Future Directions and Applications

Drug Development Opportunities

  • Antibacterial agents: Optimizing substituents to enhance Gram-negative activity (e.g., adding polar groups for outer membrane penetration).

  • Anti-inflammatory drugs: Developing prodrug esters to improve oral bioavailability.

Agricultural Chemistry

Triazolo-pyrimidines could serve as eco-friendly fungicides. Analogues inhibit Phytophthora spp. at 10–50 ppm, outperforming traditional copper-based agents .

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